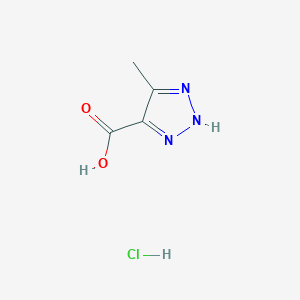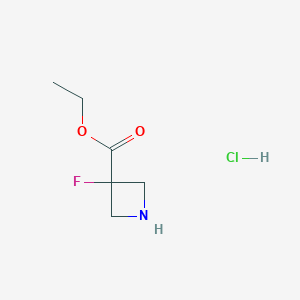
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl
Übersicht
Beschreibung
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is of significant interest due to its versatile applications in various fields such as medicinal chemistry, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: It has shown promise in the development of new drugs, particularly as antifungal, antibacterial, and anticancer agents.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
Target of Action
The primary target of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride is xanthine oxidase (XO) . Xanthine oxidase is an enzyme that plays a crucial role in the catabolism of purines in humans, catalyzing the oxidation of hypoxanthine to xanthine, and xanthine to uric acid .
Mode of Action
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride interacts with its target, xanthine oxidase, by inhibiting its activity . This compound acts as a mixed-type inhibitor of xanthine oxidase . The inhibition of xanthine oxidase reduces the production of uric acid, which can be beneficial in conditions such as gout .
Biochemical Pathways
The inhibition of xanthine oxidase by 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride affects the purine degradation pathway . This pathway is responsible for the breakdown of purines, which are essential building blocks of DNA and RNA. By inhibiting xanthine oxidase, this compound prevents the conversion of hypoxanthine to xanthine and xanthine to uric acid, thereby reducing the levels of uric acid in the body .
Result of Action
The primary result of the action of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid hydrochloride is the reduction of uric acid levels in the body . This can be beneficial in managing conditions associated with high uric acid levels, such as gout .
Biochemische Analyse
Biochemical Properties
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with xanthine oxidase, an enzyme involved in purine metabolism, where it acts as a mixed-type inhibitor . This interaction is crucial as it can modulate the production of uric acid, potentially offering therapeutic benefits for conditions like gout. Additionally, the compound’s triazole ring allows it to form stable complexes with various metal ions, which can further influence its biochemical activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. By inhibiting xanthine oxidase, the compound reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative damage in cells . This reduction in ROS can lead to decreased activation of stress-related signaling pathways, such as the MAPK pathway, ultimately affecting gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of xanthine oxidase, forming a stable complex that prevents the enzyme from catalyzing its substrate . This binding is facilitated by the triazole ring, which interacts with key amino acid residues within the enzyme’s active site. Additionally, the compound’s carboxylic acid group can form hydrogen bonds with the enzyme, further stabilizing the inhibitor-enzyme complex.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that its inhibitory effects on xanthine oxidase remain consistent, although slight decreases in activity may occur due to gradual degradation. In vitro studies have also indicated that the compound can maintain its efficacy over multiple cell culture passages, suggesting good stability and sustained activity.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound effectively inhibits xanthine oxidase without causing significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These effects are likely due to the accumulation of the compound in the liver and kidneys, highlighting the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to purine metabolism. By inhibiting xanthine oxidase, the compound reduces the conversion of hypoxanthine to xanthine and xanthine to uric acid This inhibition can lead to decreased levels of uric acid in the body, which is beneficial for managing hyperuricemia and gout
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution. Its solubility in aqueous environments allows it to be readily absorbed by cells, where it can exert its biochemical effects. Additionally, the compound’s distribution is influenced by its ability to form complexes with metal ions, which can affect its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with xanthine oxidase and other biomolecules The compound does not appear to have specific targeting signals or post-translational modifications that direct it to particular organelles Its ability to form stable complexes with metal ions may influence its localization within certain cellular compartments
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 5-amino-1,2,3-triazole with methyl chloroformate, followed by hydrolysis to yield the desired carboxylic acid. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazoles, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 1,2,4-Triazole derivatives
- 1,2,3-Triazole derivatives
Uniqueness
5-Methyl-2H-1,2,3-triazole-4-carboxylic acid HCl stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Compared to other triazole derivatives, it exhibits higher potency in certain applications, such as enzyme inhibition and antimicrobial activity .
Eigenschaften
IUPAC Name |
5-methyl-2H-triazole-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2.ClH/c1-2-3(4(8)9)6-7-5-2;/h1H3,(H,8,9)(H,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTLOCJSSSEPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dichloro-8-methylpyrido[2,3-b]pyrazine](/img/structure/B1434903.png)

![Methyl 2-[4-(aminomethyl)oxan-4-yl]acetate hydrochloride](/img/structure/B1434906.png)
![[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1434908.png)
![9-(Trifluoromethyl)-6-azaspiro[3.5]nonane](/img/structure/B1434909.png)


![[(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1434915.png)
![N-[(3-Methylpiperidin-4-yl)methyl]acetamide](/img/structure/B1434918.png)


![2-[(4-Ethoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434922.png)
![2-[(3-Chloro-4-fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434923.png)
![2-[(4-Methylphenyl)methoxy]propanoic acid](/img/structure/B1434926.png)
